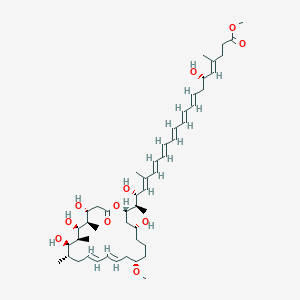
Etnangien methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etnangien methyl ester is a natural product found in Sorangium cellulosum with data available.
Applications De Recherche Scientifique
Medicinal Chemistry
Antibiotic Properties
Etnangien methyl ester is recognized for its potent antibacterial properties against Gram-positive bacteria. It was isolated from the myxobacterium Sorangium cellulosum, demonstrating significant activity that could be harnessed for developing new antibiotics to combat resistant bacterial strains .
RNA-Polymerase Inhibition
The compound acts as an RNA-polymerase inhibitor, a mechanism that can be pivotal in designing antiviral drugs. Its structural features allow it to interfere with RNA synthesis in pathogenic organisms, making it a candidate for further investigation in antiviral therapy .
Synthetic Applications
Total Synthesis
The total synthesis of this compound has been achieved through a highly stereoselective process involving 23 synthetic steps. This synthesis employs advanced techniques such as substrate-controlled aldol reactions and diastereoselective macrocyclization, which are essential for constructing complex natural products . The methodologies developed during this synthesis can be adapted for creating analogs with modified biological properties, thus expanding the scope of research into new therapeutic agents.
Chemical Synthesis Techniques
this compound serves as a model compound in studying various synthetic methodologies. For instance, it has been used to explore efficient protocols for olefination and reduction reactions that are critical in organic synthesis . These techniques not only enhance the yield and selectivity of desired products but also contribute to the broader field of synthetic organic chemistry.
Biochemical Research
Enzyme Interactions
Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. Studies on fatty acid esters suggest that compounds like this compound can influence enzyme activity related to fatty acid metabolism, which is crucial for understanding its biochemical implications .
Table: Summary of Key Research Findings on this compound
Propriétés
Formule moléculaire |
C50H78O11 |
|---|---|
Poids moléculaire |
855.1 g/mol |
Nom IUPAC |
methyl (4E,6S,8E,10E,12E,14E,16E,18E,20R,21R)-6,20-dihydroxy-4,18-dimethyl-21-[(2S,4R,8S,10Z,12E,15S,16R,17S,18S,19R,20R)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxo-1-oxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoate |
InChI |
InChI=1S/C50H78O11/c1-35(23-18-14-12-10-9-11-13-15-20-25-41(51)31-36(2)29-30-47(55)60-8)32-44(53)38(4)46-33-42(52)26-22-28-43(59-7)27-21-17-16-19-24-37(3)49(57)40(6)50(58)39(5)45(54)34-48(56)61-46/h9-21,23,31-32,37-46,49-54,57-58H,22,24-30,33-34H2,1-8H3/b10-9+,13-11+,14-12+,19-16+,20-15+,21-17-,23-18+,35-32+,36-31+/t37-,38+,39+,40-,41-,42+,43+,44+,45+,46-,49+,50-/m0/s1 |
Clé InChI |
MAHWDQYQMAFDQA-OMDLFXFFSA-N |
SMILES isomérique |
C[C@H]1C/C=C/C=C\C[C@H](CCC[C@H](C[C@H](OC(=O)C[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)C)O)C)O)[C@H](C)[C@@H](/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C[C@@H](/C=C(\C)/CCC(=O)OC)O)O)O)OC |
SMILES canonique |
CC1CC=CC=CCC(CCCC(CC(OC(=O)CC(C(C(C(C1O)C)O)C)O)C(C)C(C=C(C)C=CC=CC=CC=CC=CCC(C=C(C)CCC(=O)OC)O)O)O)OC |
Synonymes |
etnangien etnangien methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















